N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of methoxyethyl and methoxy-N-methylsulfonylanilino groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethylating agent under basic conditions.
Introduction of the Methoxy-N-methylsulfonylanilino Group: This step may involve the reaction of aniline derivatives with methoxy and methylsulfonyl groups under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(4-methoxyanilino)acetamide
- N-(2-methoxyethyl)-2-(4-methylsulfonylanilino)acetamide
- N-(2-ethoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider, PubChem, or specific journal articles would be necessary.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-8-14-13(16)10-15(21(3,17)18)11-4-6-12(20-2)7-5-11/h4-7H,8-10H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPBJIHQZSBDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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